-Dmap acts as a versatile and efficient catalyst in various organic reactions. Its ability to act as a Brønsted-Lowry base and Lewis base makes it suitable for:
-Dmap serves as a valuable reagent in organic synthesis due to its:
-Dmap plays a role in the development of advanced materials as:
2-Diethylaminopyridine is an organic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. It is classified as a pyridine derivative, specifically featuring a diethylamino group at the second position of the pyridine ring. This compound appears as a colorless to light yellow liquid or solid and is known for its strong basicity and nucleophilic properties, making it valuable in various
DEAP's catalytic activity primarily stems from its ability to act as a nucleophile. The lone pair on the nitrogen atom of the diethylamine group can donate electrons to electron-deficient species, activating them for further reactions. In acylation reactions, for example, DEAP deprotonates the acyl chloride, generating a more reactive acyl cation. This cation readily reacts with the nucleophilic alcohol to form the ester product.
DEAP is considered a harmful substance. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or ingested. Here are some specific safety concerns:
2-Diethylaminopyridine acts primarily as a nucleophilic catalyst in several organic reactions. Its basicity allows it to facilitate:
The mechanism typically involves the formation of an acyl-pyridinium ion intermediate, which subsequently reacts with alcohols or amines to yield esters or amides .
Research indicates that 2-Diethylaminopyridine exhibits various biological activities, including:
Several methods exist for synthesizing 2-Diethylaminopyridine:
2-Diethylaminopyridine finds extensive use in various fields:
Studies on the interactions of 2-Diethylaminopyridine with other compounds have revealed:
Several compounds exhibit structural or functional similarities to 2-Diethylaminopyridine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Dimethylaminopyridine | C₇H₁₀N₂ | More basic than pyridine; widely used as a catalyst |
| N,N-Diethylbenzamide | C₁₁H₁₅N | Used in pharmaceuticals; less basic than diethylaminopyridine |
| 2-Methylpyridine | C₆H₇N | Less nucleophilic; primarily used as a solvent |
While these compounds share some properties with 2-Diethylaminopyridine, its unique combination of high basicity and nucleophilicity distinguishes it in catalysis and organic synthesis applications .
The synthesis of 2-diethylaminopyridine through classical nucleophilic substitution represents one of the most fundamental approaches in pyridine chemistry [1]. The mechanism involves the direct displacement of halogen atoms from halopyridine precursors by diethylamine nucleophiles [2]. The reactivity of pyridine towards nucleophilic substitution is exceptionally high due to the electron-deficient nature of the aromatic ring, where the nitrogen atom significantly reduces electron density at the 2- and 4-positions [2].
The nucleophilic substitution mechanism proceeds through an addition-elimination pathway, similar to the well-documented Chichibabin reaction [3]. Initially, the diethylamine nucleophile attacks the electron-deficient carbon at the 2-position of the halopyridine, forming a sigma-adduct intermediate known as a Meisenheimer complex [3]. This intermediate is stabilized by the delocalization of negative charge onto the pyridine nitrogen atom [2] [3]. Subsequently, the halide leaving group is eliminated, restoring aromaticity and yielding 2-diethylaminopyridine [1] [3].
The regioselectivity of this reaction strongly favors the 2-position over the 4-position due to the lower electron density at position 2, with reported electron densities of 0.866 and 0.932 at positions 2 and 4, respectively [2]. The mechanism is further supported by the observation that even strongly basic hydride ions can be displaced from pyridine under appropriate conditions [2].
Research has demonstrated that 2-chloropyridine and 2-iodopyridine derivatives exclusively yield 2-aminopyridine products without rearrangement, in contrast to the behavior observed with 3- and 4-halopyridines which can undergo rearrangements through pyridyne intermediates [1]. The direct nucleophilic substitution pathway eliminates concerns about regioselectivity that complicate reactions at other ring positions [4].
Solvent selection plays a critical role in optimizing the kinetics and yields of 2-diethylaminopyridine synthesis [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have shown superior performance compared to protic solvents due to their ability to stabilize the anionic intermediates without competing hydrogen bonding [5] [6].
Research investigating solvent effects on related aminopyridine syntheses has revealed that water can serve as an effective reaction medium under specific conditions [6]. Studies using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model system demonstrated that hydrochloric acid-promoted amination reactions in water proceeded faster than in alcoholic solvents and dimethylformamide [6]. However, the competing solvolysis reaction in aqueous systems requires careful control of acid concentration to maintain selectivity [6].
Temperature optimization studies have established that elevated temperatures between 130-160°C significantly enhance reaction rates while maintaining acceptable yields [7]. Industrial-scale investigations using fast fluidized bed reactors have shown that maintaining reaction temperatures around 723 K (450°C) optimizes product yield while minimizing coke formation [8]. The activation energy barriers for these transformations have been calculated using density functional theory methods, providing quantitative guidance for reaction optimization [9].
| Solvent System | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Dimethyl Sulfoxide | 130-160 | 85-92 | 6-12 |
| Dimethylformamide | 120-150 | 80-88 | 8-14 |
| Tetrahydrofuran | 100-130 | 75-85 | 12-18 |
| Water (acidic) | 90-140 | 70-80 | 8-16 |
The reaction kinetics follow second-order behavior, being first-order with respect to both the halopyridine substrate and the diethylamine nucleophile [9]. Kinetic studies on related systems have demonstrated that the rate-determining step is the formation of the sigma-adduct intermediate, with subsequent halide elimination being rapid [9].
Catalytic amination represents a significant advancement in 2-diethylaminopyridine synthesis, offering improved selectivity and milder reaction conditions compared to classical nucleophilic substitution [10] [11]. Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful methodology for forming carbon-nitrogen bonds in pyridine systems [11].
The Buchwald-Hartwig amination reaction has been successfully adapted for pyridine substrates, utilizing palladium complexes with specialized phosphine ligands [11]. The mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [11]. This approach allows for the use of more diverse halopyridine starting materials and provides excellent functional group tolerance [11].
Recent developments have introduced ruthenium-catalyzed amination strategies that leverage reversible pi-coordination with pyridine substrates [10]. These methods utilize ruthenium as an arenophilic pi-acid rather than relying on conventional nitrogen coordination [10]. The transient eta-6-pyridine complex functions as an electrophile in nucleophilic aromatic substitution reactions, providing access to diverse aminopyridine products through pyridyl carbon-nitrogen bond cleavage [10].
Copper-catalyzed amination methods have also shown promise for heteroaromatic systems, offering more economical alternatives to palladium catalysis [4]. Base-promoted selective amination using environmentally benign conditions has been demonstrated for fluoropyridine derivatives, with sodium tert-butoxide facilitating the transformation in aqueous media [12].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Palladium-Phosphine | 80-120 | 88-95 | Excellent | High |
| Ruthenium-Arene | 60-100 | 82-90 | Good | Moderate |
| Copper-Base | 100-140 | 75-88 | Good | Moderate |
| Metal-Free Base | 140-180 | 70-85 | Moderate | Low |
Microwave-assisted synthesis has revolutionized the preparation of 2-diethylaminopyridine by dramatically reducing reaction times and improving energy efficiency [13] [14]. The use of microwave heating enables rapid heating to optimal reaction temperatures while providing uniform energy distribution throughout the reaction mixture [13]. Studies on related aminopyridine syntheses have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [13] [14].
The advantages of microwave-assisted synthesis include enhanced reaction rates due to rapid heating, improved selectivity through better temperature control, and reduced side product formation [13]. Metal-free multicomponent reactions under microwave conditions have shown particular promise, with reaction times as short as 30 minutes producing yields comparable to conventional heating methods [14].
Flow chemistry represents another significant advancement in 2-diethylaminopyridine production, offering superior control over reaction parameters and enhanced scalability [15] [16]. Continuous flow systems provide consistent residence times, precise temperature control, and the ability to operate under elevated pressures above standard solvent boiling points [16]. The high surface area-to-volume ratio in flow reactors ensures rapid heat and mass transfer, enabling safer control of potentially hazardous intermediates [16].
Research on pyridinium salt synthesis under continuous flow conditions has demonstrated the power of autonomous optimization algorithms [16]. Multi-objective experimental design using Bayesian optimization platforms has successfully optimized both reaction yield and production rate simultaneously [16]. These studies achieved optimal conditions at 138°C with 21-minute residence times, producing 85.86% yield and 0.90 g/hour production rates [16].
The integration of in-line analytics, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, enhances the utility of flow techniques for automated experimentation [16]. Semi-automated analysis using open-source software packages has streamlined product analysis and quality control [16].
| Methodology | Reaction Time | Yield (%) | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Heating | 6-24 hours | 80-85 | Low | Limited |
| Microwave-Assisted | 0.5-2 hours | 85-92 | High | Moderate |
| Continuous Flow | Continuous | 85-90 | High | Excellent |
| Flow with Optimization | Continuous | 88-95 | Very High | Excellent |
Industrial-scale production of 2-diethylaminopyridine faces numerous technical and economic challenges that significantly impact commercial viability [17] [18] [19]. The complex manufacturing processes required for pyridine derivatives involve specialized raw materials and equipment, contributing to elevated production costs that can hinder market growth [18] [19].
Environmental regulations represent a major constraint for industrial pyridine production [19] [20]. Traditional synthesis methods are energy-intensive and often generate hazardous byproducts, leading to environmental pollution and health risks [19]. Regulatory bodies have implemented increasingly stringent standards to reduce emissions and promote sustainable manufacturing practices [19] [20]. Companies must invest heavily in greener technologies and waste reduction systems to achieve compliance, significantly impacting production costs and operational practices [19].
Raw material price volatility constitutes another significant challenge affecting production stability and profitability [19] [20]. Pyridine synthesis depends on various petrochemical feedstocks and chemical precursors whose prices fluctuate due to global market dynamics, geopolitical tensions, and supply chain disruptions [19]. Sharp increases in crude oil costs or essential feedstock prices directly translate to higher production expenses that may not be easily absorbed by manufacturers [19].
The manufacturing of pyridine derivatives has been significantly impacted by regulatory changes, such as the paraquat ban, which has affected related compounds like beta-picoline [21]. These regulatory shifts force manufacturers to adapt production strategies and develop alternative synthetic routes, often requiring substantial capital investment [21] [20].
Scale-up challenges include maintaining product quality and consistency while increasing production volumes [18] [22]. The transition from laboratory-scale synthesis to industrial production often reveals unexpected technical difficulties related to heat transfer, mass transfer, and reaction control [8] [22]. Fast fluidized bed reactor studies have shown that optimization of production parameters requires careful balance between yield maximization and byproduct minimization [8].
| Challenge Category | Impact Level | Mitigation Strategies | Cost Implications |
|---|---|---|---|
| Environmental Regulations | High | Green technology investment | 15-30% cost increase |
| Raw Material Volatility | Medium-High | Supply diversification | 10-25% margin impact |
| Scale-up Technical Issues | Medium | Process optimization | 5-15% efficiency loss |
| Quality Control | Medium | Advanced analytics | 3-8% cost increase |
| Regulatory Compliance | High | Process redesign | 20-40% capital investment |
Industrial solutions require development of more sustainable production technologies that reduce environmental impact while maintaining economic viability [19] [20]. Research into renewable feedstocks and energy-efficient catalysts offers potential pathways to address these challenges [21] [19]. The implementation of continuous manufacturing processes and advanced process control systems can improve efficiency and reduce waste generation [16] [23].
Currently, there is limited crystallographic data available specifically for 2-diethylaminopyridine in the literature. However, comparative analysis with related aminopyridine compounds provides valuable structural insights. The compound exists as a liquid at room temperature with no reported melting point data available in current literature [1] [2].
For context, related compounds such as bis(4-dimethylaminopyridinium) tetrachlorocuprate have been characterized crystallographically, showing monoclinic space group C2/c with lattice parameters a = 12.4356(18) Å, b = 12.0901(17) Å, c = 14.094(2) Å, β = 115.303(2)°, Z = 4, and V = 1915.8(5) ų [3]. These data suggest that aminopyridine derivatives generally form well-ordered crystal structures with significant intermolecular interactions through hydrogen bonding and π-π stacking arrangements [3].
The molecular formula of 2-diethylaminopyridine is C₉H₁₄N₂ with a molecular weight of 150.22-150.23 g/mol [1] [2]. The SMILES notation is CCN(CC)c1ccccn1, indicating the presence of two ethyl groups attached to the nitrogen atom at the 2-position of the pyridine ring [4].
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₄N₂ | [1] [2] |
| Molecular Weight | 150.22-150.23 g/mol | [1] [2] |
| CAS Number | 36075-06-6 | [1] [2] |
| Physical State (20°C) | Liquid | [2] |
| Appearance | Light yellow to brown to dark green clear liquid | [2] |
| Crystal System | No data available | - |
| Space Group | No data available | - |
The boiling point of 2-diethylaminopyridine has been determined as 118°C at 27 mmHg [1] [2]. This represents a significantly lower boiling point compared to its dimethyl analog, 2-dimethylaminopyridine, which boils at 190-192°C at standard atmospheric pressure [5] [6].
The reduced boiling point at lower pressure follows the expected Clausius-Clapeyron relationship, where the logarithm of vapor pressure is inversely related to temperature. For aminopyridine derivatives, the relationship between boiling temperature and pressure typically follows:
ln(P) = A - B/T
where P is pressure, T is absolute temperature, and A and B are compound-specific constants [7].
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
|---|---|---|---|
| 2-Diethylaminopyridine | 118 | 27 | [1] [2] |
| 2-Dimethylaminopyridine | 190-192 | 760 | [5] [6] |
| 4-Dimethylaminopyridine | 162 | 760 | [8] |
No specific phase transition data is currently available for 2-diethylaminopyridine. However, the compound's liquid state at room temperature indicates that any solid-liquid phase transition occurs below ambient conditions. The flash point has been determined as 91°C [1] [2], representing the lowest temperature at which vapor formation is sufficient to support combustion.
For comparison, related aminopyridine compounds show distinct phase transition behaviors. For instance, 2,5-dimethylpyridine exhibits crystalline phase transitions at 182.2 K between different crystalline forms [9].
The solubility characteristics of 2-diethylaminopyridine can be predicted using Hansen Solubility Parameters (HSP), which separate intermolecular interactions into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) contributions [10].
Based on structural analysis and comparison with similar compounds, the estimated Hansen solubility parameters for 2-diethylaminopyridine are:
| Parameter | Estimated Value (MPa^0.5) | Basis |
|---|---|---|
| δD (Dispersion) | 17.8-18.5 | Alkyl-substituted pyridine structure |
| δP (Polar) | 8.5-10.2 | Tertiary amine and pyridine functionality |
| δH (Hydrogen bonding) | 6.8-8.5 | Limited hydrogen bonding capacity |
| δTotal | 21.5-23.2 | Calculated from components |
The compound shows high solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide due to its polar pyridine ring and basic nitrogen centers [11]. The density is reported as 0.970 g/mL at room temperature [1], which is lower than that of 2-dimethylaminopyridine (0.984 g/mL) [12], reflecting the increased molecular volume from the ethyl substituents.
The refractive index of 1.54 [2] indicates moderate polarizability, consistent with the aromatic pyridine system and aliphatic ethyl groups.
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Polar protic (ethanol, methanol) | High | Hydrogen bonding and dipole interactions |
| Polar aprotic (DMF, DMSO) | High | Dipole-dipole interactions |
| Non-polar (hexane, cyclohexane) | Low | Limited dispersion interactions |
| Water | Moderate | Basic nitrogen protonation |
The acid-base properties of 2-diethylaminopyridine are governed by two basic nitrogen centers: the pyridine nitrogen and the tertiary amine nitrogen. These provide the compound with significant basicity compared to simple pyridine derivatives.
While specific pKa values for 2-diethylaminopyridine are not available in current literature, the basicity can be estimated through comparison with structurally related compounds. The pKa of 2-dimethylaminopyridine is reported as 7.04 ± 0.10 [13], significantly higher than pyridine itself (pKa = 5.2) [14].
The diethyl substitution is expected to provide enhanced basicity compared to the dimethyl analog due to the increased electron-donating character of ethyl groups relative to methyl groups. Based on established structure-activity relationships for tertiary amines, the estimated pKa range for 2-diethylaminopyridine is 7.5-8.2.
| Compound | pKa | Basicity Trend | Reference |
|---|---|---|---|
| Pyridine | 5.2 | Base reference | [14] |
| 2-Dimethylaminopyridine | 7.04 ± 0.10 | Enhanced by dimethylamino group | [13] |
| 2-Diethylaminopyridine | 7.5-8.2 (estimated) | Further enhanced by diethylamino group | Calculated |
| 4-Dimethylaminopyridine | 9.7 | Highest due to para-position | [8] |
The dual basic character results from:
The protonation behavior follows a stepwise mechanism, with initial protonation likely occurring at the more basic tertiary amine nitrogen, followed by secondary protonation of the pyridine nitrogen under strongly acidic conditions.
Factors influencing basicity: